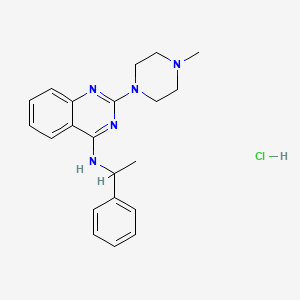
2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of quinazoline derivatives.
Mécanisme D'action
The mechanism of action of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of cancer cell growth. It has also been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cells and has the potential to be developed into a new cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are various future directions for the research of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride. One of the directions is to further investigate its potential as an anticancer agent and to develop it into a new cancer treatment. Another direction is to explore its potential as an anti-inflammatory and analgesic agent and to develop it into a new pain management treatment. Additionally, further research is needed to better understand its mechanism of action and to develop new synthesis methods that can improve its solubility in water.
Méthodes De Synthèse
The synthesis of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride is a multi-step process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 4-methylpiperazine with 2-chloro-N-(1-phenylethyl)quinazolin-4-amine in the presence of a base. This reaction results in the formation of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine, which is then reacted with hydrochloric acid to obtain the final product, this compound.
Applications De Recherche Scientifique
2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride has various potential applications in scientific research. It has been extensively studied for its anticancer properties and has been found to inhibit the growth of various cancer cells, including lung cancer, breast cancer, and colon cancer. It has also been studied for its anti-inflammatory and analgesic effects and has shown promising results in reducing inflammation and pain.
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5.ClH/c1-16(17-8-4-3-5-9-17)22-20-18-10-6-7-11-19(18)23-21(24-20)26-14-12-25(2)13-15-26;/h3-11,16H,12-15H2,1-2H3,(H,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZDLAYSDVLHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-6-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5294846.png)
![2,2'-[4,4'-biphenyldiylbis(thio)]bis(1-phenylethanone)](/img/structure/B5294849.png)
![2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5294857.png)
![4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate](/img/structure/B5294879.png)

![ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate](/img/structure/B5294896.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5294921.png)
![5-ethyl-8-methoxy-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5294934.png)
![5-(4-fluorophenyl)-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294935.png)
![N'-[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5294937.png)
![2,7-dimethyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5294945.png)

